molecular formula C25H38N6O3S B11237054 2-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11237054
M. Wt: 502.7 g/mol
InChI Key: OISHBQZVWCHELT-UHFFFAOYSA-N
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Description

2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring and a pyrimidine ring

Preparation Methods

The synthesis of 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides in the presence of a base.

    Formation of the pyrimidine ring: This can be synthesized through cyclization reactions involving appropriate precursors such as amidines and diketones.

    Final coupling: The piperazine and pyrimidine rings are coupled together using suitable coupling agents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and bases (e.g., sodium hydroxide, potassium carbonate).

Mechanism of Action

The mechanism of action of 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar compounds to 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine include:

Properties

Molecular Formula

C25H38N6O3S

Molecular Weight

502.7 g/mol

IUPAC Name

2-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C25H38N6O3S/c1-19-17-23(29-11-9-28(5)10-12-29)27-24(26-19)30-13-15-31(16-14-30)35(32,33)22-18-20(25(2,3)4)7-8-21(22)34-6/h7-8,17-18H,9-16H2,1-6H3

InChI Key

OISHBQZVWCHELT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)N4CCN(CC4)C

Origin of Product

United States

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